molecular formula C21H30N6 B6457266 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549017-35-6

4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6457266
CAS RN: 2549017-35-6
M. Wt: 366.5 g/mol
InChI Key: RNGRNDWGYVMQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine (BCPP) is a heterocyclic compound consisting of a six-membered ring of four carbon atoms and two nitrogen atoms. It has been extensively studied in the last few decades due to its potential applications in various fields of science. BCPP has been found to have numerous biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.

Scientific Research Applications

4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential applications in various fields of science. It has been used to study the role of nitric oxide in the regulation of cell proliferation, as well as its potential role in apoptosis. 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has also been studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of cancer. Additionally, 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential use as an anticonvulsant, as well as its potential use in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is not fully understood. However, it is believed that 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine acts as an inhibitor of nitric oxide synthase (NOS) enzymes, which are responsible for the production of nitric oxide (NO). By inhibiting the activity of NOS enzymes, 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been found to reduce the production of NO, which in turn leads to a decrease in cell proliferation and apoptosis.
Biochemical and Physiological Effects
4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been found to have numerous biochemical and physiological effects. It has been found to reduce the production of NO and decrease cell proliferation and apoptosis. Additionally, 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been found to have anti-inflammatory and anticonvulsant properties, as well as potential therapeutic effects in the treatment of cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several advantages for laboratory experiments. It is relatively easy to synthesize and has been found to be stable in aqueous solutions. Additionally, 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been found to be non-toxic and non-irritating. However, 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has some limitations for laboratory experiments. It has been found to be sensitive to light and heat, and it is not soluble in organic solvents.

Future Directions

There are several potential future directions for 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine research. One potential direction is the development of new synthetic methods for the production of 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. Additionally, further research could be conducted to investigate the potential therapeutic effects of 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine in the treatment of cancer and neurological disorders. Additionally, further research could be conducted to investigate the potential use of 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine as an anti-inflammatory and anticonvulsant agent. Finally, further research could be conducted to investigate the potential use of 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine in other fields, such as biotechnology and nanotechnology.

Synthesis Methods

4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been synthesized in a variety of ways, including the reaction of tert-butyl-2-cyclopropyl-6-methylpyrimidine with 5-ethylpyrimidin-2-ylamine in aqueous acetic acid. This reaction produces 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine in a yield of up to 80%. Another method involves the reaction of tert-butyl-2-cyclopropyl-6-methylpyrimidine with 5-ethylpyrimidin-2-ylamine in the presence of a base, such as potassium carbonate, which produces 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine in a yield of up to 95%.

properties

IUPAC Name

4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6/c1-5-15-13-22-20(23-14-15)27-10-8-26(9-11-27)18-12-17(21(2,3)4)24-19(25-18)16-6-7-16/h12-14,16H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRNDWGYVMQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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